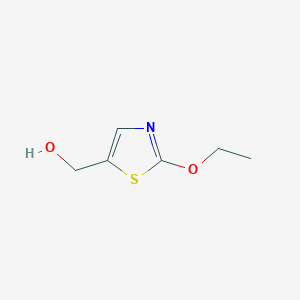

(2-Ethoxy-1,3-thiazol-5-yl)methanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2-ethoxy-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-2-9-6-7-3-5(4-8)10-6/h3,8H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGAQIGCOKUYBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(S1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pivotal Role of the 1,3 Thiazole Core

The 1,3-thiazole, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged scaffold in contemporary organic synthesis and materials science. nih.govnih.gov Its unique electronic properties and the ability to engage in various chemical interactions make it a versatile building block for a wide array of functional molecules. nih.govchemicalbook.com

In organic synthesis , the thiazole (B1198619) ring is present in numerous FDA-approved drugs, highlighting its profound impact on medicinal chemistry. nih.govresearchgate.net Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govkuey.net This therapeutic versatility stems from the ability of the thiazole core to act as a bioisostere for other functional groups and to interact with various biological targets. researchgate.net The ring system is also a key component in natural products like vitamin B1 (thiamine). chemicalbook.com

In materials science , thiazole-based compounds are utilized in the development of dyes, photographic materials, and liquid crystals. researchgate.nettandfonline.com Their inherent aromaticity and potential for extended π-conjugation make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs). The structural rigidity and tunable electronic properties of the thiazole nucleus contribute to the creation of materials with desirable photophysical and mesomorphic characteristics. researchgate.net

The Strategic Importance of the 2 Alkoxy 5 Hydroxymethyl 1,3 Thiazole Scaffold

The specific substitution pattern of a 2-alkoxy group and a 5-hydroxymethyl group on the 1,3-thiazole ring is of particular interest to synthetic chemists. This arrangement provides a unique combination of reactive sites, allowing for sequential and regioselective modifications.

The 2-alkoxy group , in this case, an ethoxy group, influences the electronic nature of the thiazole (B1198619) ring. It acts as an electron-donating group, which can modulate the reactivity of the entire molecule. Furthermore, this group can be a precursor for other functionalities or can be involved in metal-catalyzed cross-coupling reactions, expanding the synthetic possibilities.

The 5-hydroxymethyl group (-CH₂OH) is a versatile functional handle. The primary alcohol can be easily oxidized to an aldehyde or a carboxylic acid, providing entry into a vast array of subsequent chemical transformations. It can also be converted into a leaving group, such as a halide or a tosylate, facilitating nucleophilic substitution reactions. This allows for the introduction of various side chains and the construction of more complex molecular architectures. The presence of both the alkoxy and hydroxymethyl groups on the same thiazole scaffold offers a powerful platform for the synthesis of diverse and intricate molecules with potential applications in drug discovery and materials science.

2 Ethoxy 1,3 Thiazol 5 Yl Methanol: a Key Synthetic Intermediate

(2-Ethoxy-1,3-thiazol-5-yl)methanol serves as a crucial intermediate and precursor in the synthesis of more complex molecules. Its bifunctional nature, with the reactive hydroxyl group and the modifiable thiazole (B1198619) core, makes it a valuable building block for creating a library of derivatives.

For instance, the hydroxyl group can undergo esterification or etherification to introduce a variety of side chains. It can also be used as a starting point for the construction of larger molecules through multi-step synthetic sequences. The thiazole ring itself can participate in various reactions, including electrophilic substitution at the C4 position or metal-catalyzed cross-coupling reactions. This allows for the introduction of additional substituents and the fine-tuning of the molecule's properties. The strategic placement of the ethoxy and hydroxymethyl groups allows for a high degree of control over the synthetic outcome, making this compound a valuable tool for organic chemists.

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 937648-96-9 clearsynth.comamadischem.com |

| Molecular Formula | C₆H₉NO₂S amadischem.com |

| Molecular Weight | 159.21 g/mol amadischem.com |

| Appearance | Not specified, likely a solid or liquid |

| Storage | Store at 2-8°C for long-term stability amadischem.com |

A Glimpse into the History of Thiazole Chemistry

Classical and Contemporary Approaches to the Thiazole Ring System

The construction of the thiazole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing access to this important scaffold.

Hantzsch Thiazole Synthesis and its Variants for 1,3-Thiazoles

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains a widely utilized and versatile method for the formation of the thiazole ring. chim.itnih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide. chim.itwikipedia.org The classical Hantzsch synthesis often leads to the formation of 2-aminothiazoles when thiourea (B124793) is used as the thioamide component. wikipedia.orgrsc.org

For the synthesis of 2-alkoxythiazoles, such as the target molecule, modifications to the standard Hantzsch protocol are necessary. One approach involves the cyclocondensation of a thiourea derivative with an α-halo ketone, followed by subsequent functionalization at the 2-position. For instance, the reaction of ethyl 2-chloroacetoacetate with thiourea in ethanol (B145695) under reflux can yield the thiazole core, which can then undergo nucleophilic aromatic substitution with sodium ethoxide to introduce the ethoxy group.

A variation of this approach involves the use of a pre-functionalized thioamide. While direct use of an "ethoxythiourea" is less common, related strategies have been developed. An electrochemical approach has also been described for the synthesis of 2-aminothiazole (B372263) derivatives from ketones and thiourea, which avoids the use of corrosive reagents. researchgate.net

Alternative Cyclization Reactions for Thiazole Formation

Beyond the Hantzsch synthesis, other cyclization methods have been developed for the preparation of thiazoles. One notable alternative involves the use of Lawesson's reagent for the thionation of amides, which can then undergo cyclization to form the thiazole ring. organic-chemistry.org This method provides a pathway to 2-alkoxy-substituted thiazoles and other related sulfur heterocycles. organic-chemistry.org

Another strategy involves the reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters in the presence of a rhodium(II) catalyst. This reaction proceeds through a 3-sulfonyl-4-thiazoline intermediate, which then aromatizes to the corresponding 2,5-disubstituted thiazole. organic-chemistry.org

Targeted Synthesis of this compound

The synthesis of this compound requires not only the formation of the 2-ethoxythiazole (B101290) core but also the specific introduction and modification of a functional group at the 5-position.

Regioselective Functionalization of the Thiazole Ring at the 5-Position

Once the 2-ethoxythiazole scaffold is in place, the next critical step is the regioselective introduction of a functional group at the C5 position. The ethoxy group at the 2-position is an electron-donating group, which activates the thiazole ring towards electrophilic substitution, primarily at the 5-position.

A powerful method for achieving this is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings. mychemblog.comijpcbs.comcambridge.orgorganic-chemistry.org The application of the Vilsmeier-Haack reaction to 2-ethoxythiazole would be expected to yield 2-ethoxy-1,3-thiazole-5-carbaldehyde, a key intermediate for the target molecule.

An alternative strategy for functionalization at the C5 position involves the synthesis of a 5-halothiazole intermediate, such as 5-bromo-2-ethoxythiazole (B1391084). This can be achieved through a selective SNAr reaction between 2,5-dibromo-1,3-thiazole and an alkoxide. researchgate.net The resulting 5-bromo-2-ethoxythiazole can then undergo various coupling reactions or metal-halogen exchange followed by quenching with an appropriate electrophile to introduce the desired functional group at C5. researchgate.net

Introduction of the Ethoxy Group at the 2-Position

A direct and efficient method for introducing the ethoxy group at the 2-position of the thiazole ring is through a nucleophilic aromatic substitution (SNAr) reaction. The reaction of 2,5-dibromo-1,3-thiazole with a long-chain alkoxide has been shown to selectively yield the 2-alkoxy-1,3-thiazole. researchgate.net This selectivity arises from the differential reactivity of the halogen atoms at the 2- and 5-positions of the thiazole ring.

Another viable route is the conversion of a 2-chlorothiazole (B1198822) derivative to the corresponding 2-ethoxythiazole. For example, ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate can be synthesized and the chlorine atom can then be substituted by an ethoxy group through reaction with sodium ethoxide.

The following table summarizes a potential synthetic sequence for obtaining a 2-ethoxythiazole intermediate:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2,5-Dibromo-1,3-thiazole | Sodium Ethoxide, Ethanol, Reflux | 5-Bromo-2-ethoxy-1,3-thiazole |

| 2 | 5-Bromo-2-ethoxy-1,3-thiazole | n-Butyllithium, THF, -78 °C; then DMF | 2-Ethoxy-1,3-thiazole-5-carbaldehyde |

Selective Transformation to the Hydroxymethyl Group at the 5-Position

The final step in the synthesis of this compound is the selective reduction of the functional group at the 5-position to a hydroxymethyl group (-CH₂OH).

If the precursor is 2-ethoxy-1,3-thiazole-5-carbaldehyde, a straightforward reduction of the aldehyde functionality is required. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comsci-hub.se The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol at room temperature. masterorganicchemistry.com

Alternatively, if the C5 functional group is an ester, such as in ethyl 2-ethoxy-1,3-thiazole-5-carboxylate, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would be necessary to achieve the reduction to the primary alcohol.

The selective reduction of the aldehyde is generally preferred as it avoids the potential for side reactions and uses milder reaction conditions.

The following table outlines the final reduction step:

| Precursor | Reducing Agent and Conditions | Final Product |

| 2-Ethoxy-1,3-thiazole-5-carbaldehyde | Sodium Borohydride (NaBH₄), Methanol, Room Temperature | This compound |

| Ethyl 2-ethoxy-1,3-thiazole-5-carboxylate | Lithium Aluminum Hydride (LiAlH₄), THF; then aqueous workup | This compound |

Optimization of Reaction Parameters for Enhanced Yield and Purity

The yield and purity of this compound are critically dependent on the careful control of various reaction parameters. Temperature, reaction time, and the choice of catalyst and solvent are pivotal factors that can be manipulated to improve the efficiency of the synthesis.

Optimizing reaction conditions is a common practice in chemical synthesis to maximize product yield and purity. For instance, in the synthesis of other complex molecules like methanol, adjusting the cooling temperature has been shown to increase the yield by up to 6.57%. wepub.org Similarly, the synthesis of thiazole derivatives often involves optimizing parameters such as temperature and the amount of catalyst to enhance the transformation of reactants into the desired products. researchgate.net The use of statistical methods like Response Surface Methodology (RSM) can aid in systematically optimizing these variables to achieve the best possible outcomes. nih.govrsc.org

Below is an interactive data table showcasing how different parameters can influence the synthesis of thiazole derivatives.

| Parameter | Condition 1 | Condition 2 | Effect on Yield/Purity |

|---|---|---|---|

| Temperature | Room Temperature | 50 °C | Increased temperature can lead to higher yields and faster reaction times. nih.gov |

| Catalyst | None | Et3N (1.0 mmol) | The presence of a catalyst can significantly improve the reaction yield. nih.gov |

| Reaction Time | 0.5 hours | 3 hours | Longer reaction times can result in higher product yields. nih.gov |

Advanced Synthetic Strategies

To address the limitations of traditional synthetic methods, which often involve harsh conditions and low yields, researchers have developed advanced strategies. globalresearchonline.netscispace.com These modern approaches focus on efficiency, environmental friendliness, and the construction of complex molecular scaffolds in a more streamlined manner.

One-Pot and Multicomponent Reactions for Thiazole Scaffold Construction

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis for creating complex molecules like thiazole derivatives from simple, readily available starting materials in a single step. scispace.comnih.govrug.nl These reactions are highly efficient as they reduce the number of synthetic steps, minimize waste, and save time and resources. nih.gov

The Hantzsch thiazole synthesis, a classic example of a multicomponent reaction, involves the condensation of α-haloketones with thioamides or thiourea. globalresearchonline.netscispace.com Modern variations of this reaction aim to improve its efficiency and environmental profile. For example, one-pot procedures for synthesizing thiazole derivatives have been developed that proceed under solvent-free conditions, leading to high yields and simplified work-up. researchgate.netglobalresearchonline.netscispace.com These reactions often involve the simple grinding of reactants at room temperature, making them more environmentally benign. globalresearchonline.netscispace.com

The versatility of MCRs allows for the synthesis of a wide array of substituted thiazoles by varying the starting components. nih.govresearchgate.net For instance, a three-component reaction involving an aldehyde, a β-keto ester, and ammonia (B1221849) is used in the Hantzsch dihydropyridine (B1217469) synthesis, showcasing the potential for creating diverse heterocyclic structures. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of thiazole derivatives to develop more sustainable and environmentally friendly processes. bepls.com This involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

Solvent-Free Reaction Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to pollution. globalresearchonline.netscispace.com Solvent-free reactions, where the reactants are ground together without any solvent, have been successfully employed for the synthesis of thiazole derivatives. researchgate.netglobalresearchonline.netscispace.com These methods are not only environmentally friendly but also offer advantages such as high yields, operational simplicity, and short reaction times. globalresearchonline.net

Catalyst-Free or Recyclable Catalyst Applications

The development of catalyst-free reactions or the use of recyclable catalysts is another important tenet of green chemistry. bepls.com Catalyst-free methods for synthesizing 2-aminothiazoles have been reported, offering a simple and rapid route to these compounds in excellent yields. bepls.com

When catalysts are necessary, the focus is on using heterogeneous or recyclable catalysts that can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. mdpi.comnih.govacs.orgeurekaselect.com For example, chitosan-based hydrogels have been utilized as eco-friendly and recyclable biocatalysts for the synthesis of thiazoles. mdpi.comnih.govscilit.com These biocatalysts offer advantages such as high yields, mild reaction conditions, and reusability. mdpi.comscilit.com Other recyclable catalysts, such as palladium-metalated porous organic polymers and nano-Fe3O4@ZrO2-H3PO4, have also been developed for efficient thiazole synthesis. acs.orgeurekaselect.com

Microwave-Assisted and Ultrasonic-Mediated Synthesis

Microwave-assisted and ultrasonic-mediated synthesis are energy-efficient techniques that can significantly accelerate chemical reactions, leading to higher yields and shorter reaction times compared to conventional heating methods. scispace.comnih.govwisdomlib.orgacs.orgrsc.orgresearchgate.netnih.govmdpi.com

Ultrasonic irradiation has been effectively used in the synthesis of thiazole derivatives, often in conjunction with green catalysts. scispace.comwisdomlib.orgnih.govacs.org This method offers benefits such as mild reaction conditions, quick reaction times, and high product yields. nih.govacs.org For instance, the use of ultrasound has been shown to produce yields of up to 99% in just 2 minutes for the synthesis of certain rhodanine (B49660) derivatives. wisdomlib.org

Microwave-assisted synthesis has also proven to be a valuable tool for the preparation of thiazoles, providing high yields in very short reaction times, often without the need for a catalyst. nih.govrsc.orgresearchgate.netnih.govmdpi.comresearchgate.net This technique is considered an environmentally benign approach as it reduces energy consumption and the use of hazardous solvents. nih.govrsc.org

Stereoselective Synthesis of Chiral this compound Analogues

The direct stereoselective synthesis of chiral analogues of this compound has not been a major focus of published research. However, several established asymmetric synthetic strategies could theoretically be adapted to produce these chiral molecules. These methods generally fall into categories such as asymmetric reduction of a prochiral ketone, enantioselective addition to an aldehyde, or the use of chiral building blocks.

One potential route is the asymmetric reduction of a corresponding prochiral ketone, (2-ethoxy-1,3-thiazol-5-yl)(R)ketone, where 'R' is an aryl or alkyl group. This transformation would establish a chiral secondary alcohol. While specific examples for this exact substrate are scarce, the broader field of asymmetric ketone reduction is well-developed, employing chiral catalysts based on transition metals like ruthenium, rhodium, or iridium, often with chiral ligands.

Another viable approach involves the enantioselective addition of an organometallic reagent to 2-ethoxy-1,3-thiazole-5-carbaldehyde. This would create a chiral center at the carbon bearing the newly formed hydroxyl group. Research has shown the effectiveness of rhodium-catalyzed enantioselective additions of arylboronic acids to N-heteroaryl ketones, which yields chiral tertiary alcohols with high enantiomeric excess. semanticscholar.org This methodology could potentially be adapted for thiazole aldehydes.

Furthermore, phosphine-catalyzed asymmetric γ-addition reactions have been developed for the construction of chiral tertiary thioethers and alcohols from 5H-thiazol-4-ones. rsc.org This demonstrates the utility of chiral phosphine (B1218219) catalysts in inducing asymmetry in thiazole-containing systems.

The kinetic resolution of racemic secondary alcohols is another established method for obtaining enantiomerically enriched compounds. elsevierpure.com This process involves the selective reaction of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. Chiral acyl-transfer catalysts have been successfully used for the kinetic resolution of various racemic benzylic alcohols. elsevierpure.com

While not directly focused on this compound, the enantioselective total synthesis of mycothiazole, a naturally occurring thiazole-containing anticancer agent, highlights a sophisticated approach to creating chiral centers in molecules bearing a thiazole ring. nih.gov This synthesis involved an α- and enantioselective addition to an aldehyde, catalyzed by a proton-activated, chiral aminophenol-boryl catalyst. nih.gov

A summary of potential stereoselective strategies is presented below:

| Stereoselective Strategy | Description | Potential Precursor | Key Reagents/Catalysts | Relevant Findings |

| Asymmetric Ketone Reduction | Reduction of a prochiral ketone to a chiral secondary alcohol. | (2-ethoxy-1,3-thiazol-5-yl)(R)ketone | Chiral Ru, Rh, or Ir catalysts with chiral ligands. | General applicability to a wide range of ketones. |

| Enantioselective Aldehyde Addition | Addition of an organometallic reagent to an aldehyde to form a chiral secondary alcohol. | 2-ethoxy-1,3-thiazole-5-carbaldehyde | Rhodium catalysts with chiral ligands (e.g., WingPhos) for arylboronic acid additions. semanticscholar.org | High enantiomeric excess (ee) has been achieved for related N-heteroaryl ketones. semanticscholar.org |

| Phosphine-Catalyzed Asymmetric Addition | γ-addition of 5H-thiazol-4-ones to allenoates to create tertiary chiral centers. | 5H-thiazol-4-one derivatives | Amino-acid derived bifunctional phosphines. rsc.org | Provides access to enantioenriched tertiary thioethers and alcohols. rsc.org |

| Kinetic Resolution | Selective reaction of one enantiomer of a racemic alcohol. | Racemic (2-ethoxy-1,3-thiazol-5-yl)(R)methanol | Chiral acyl-transfer catalysts (e.g., (R)-benzotetramisole). elsevierpure.com | Effective for resolving racemic benzylic alcohols. elsevierpure.com |

| Chiral Building Block Approach | Incorporation of a pre-existing chiral fragment into the molecule. | Chiral starting materials | Standard synthetic transformations. | Utilized in the total synthesis of complex natural products like mycothiazole. nih.gov |

It is important to note that the successful application of these methods to the synthesis of chiral this compound analogues would require empirical investigation and optimization of reaction conditions. The electronic properties of the 2-ethoxythiazole ring system would influence the reactivity and stereoselectivity of these transformations.

Reactivity at the Hydroxyl Group (5-hydroxymethyl substituent)

The 5-hydroxymethyl group is a primary alcohol and thus exhibits typical alcohol reactivity, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be oxidized to the corresponding aldehyde or further to the carboxylic acid using appropriate oxidizing agents. The choice of reagent dictates the final product. For instance, mild oxidizing agents will favor the formation of the aldehyde, while stronger agents will lead to the carboxylic acid.

While specific studies on the oxidation of this compound are not extensively documented, the oxidation of similar thiazol-yl-methanol derivatives is known. For example, the oxidation of aryl and heteroaryl thiazol-2-ylmethanols to their corresponding ketones has been reported, suggesting that the hydroxyl group on the thiazole ring is susceptible to oxidation. ucalgary.ca In a related context, pyridinium (B92312) chlorochromate (PCC) is a well-established reagent for the oxidation of primary alcohols to aldehydes.

The oxidation of the hydroxyl group can lead to the formation of (2-Ethoxy-1,3-thiazol-5-yl)carbaldehyde or 2-ethoxy-1,3-thiazole-5-carboxylic acid. uni.lu

Table 1: Representative Oxidation Reactions of Thiazole Alcohols

| Substrate | Oxidizing Agent | Product | Yield (%) | Reference |

| Aryl(thiazol-2-yl)methanols | Sulfuric acid/dimethoxyethane-water/O₂ | Aryl(thiazol-2-yl)ketones | Good | ucalgary.ca |

| (1S,5R,7R,S)-(4,7-Dimethyl-6-oxabicyclo[3.2.1]oct-3-en-7-yl)methanol | Pyridinium Chlorochromate (PCC) | (5R)-5-Acetyl-2-methylcyclohex-2-en-1-one | Not specified |

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides in the presence of a base, or through other methods like the Williamson ether synthesis.

The synthesis of 5-(2-alkoxybenzamides) from 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide (B126) by reaction with n-alkylbromides in the presence of a base demonstrates the etherification of a hydroxyl group in a thiazole-containing molecule. chim.it Esterification is a fundamental reaction, and the reverse reaction, the hydrolysis of esters to form a carboxylic acid and an alcohol, is well-documented for thiazole derivatives. acs.org

Table 2: Examples of Esterification and Etherification on Thiazole Derivatives

| Reaction Type | Reactants | Product Type | Reagents and Conditions | Reference |

| Etherification | 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide, n-alkylbromides | 5-(2-alkoxybenzamides) | Base | chim.it |

| Esterification | Thiazole derivative with carboxylic acid, Methanol | Methyl ester of thiazole derivative | Sulfuric acid, reflux | acs.org |

Nucleophilic Substitution Reactions involving the Hydroxyl Group

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of other functional groups at the 5-position.

For instance, treatment with a halogenating agent can convert the alcohol to the corresponding halide. This transformation is a key step in the synthesis of various derivatives. A patent describes the treatment of a compound with a hydroxyl group on a side chain with a suitable halogenating agent in an alcohol solvent. chemistrysteps.com Furthermore, the nucleophilic substitution of a mesyloxy group (derived from the alcohol) by an amine in methanol has been reported for a thiazole derivative. dalalinstitute.com

Reactivity of the Ethoxy Group (2-position)

The ethoxy group at the 2-position of the thiazole ring is an ether linkage and can undergo cleavage under specific conditions.

Ether Cleavage Reactions and Hydrolysis

The C-O bond of the ethoxy group can be cleaved under strong acidic conditions, typically using hydrohalic acids like HBr or HI, to yield the corresponding 2-hydroxythiazole derivative and ethyl halide. The hydrolysis of a related 1-chloro-a-naphthathiazole to the corresponding hydroxy derivative upon treatment with hydrochloric acid in ethanol demonstrates the susceptibility of such linkages to acid-catalyzed cleavage. google.com The general mechanisms for acid-catalyzed and base-catalyzed ester hydrolysis are well-established, involving nucleophilic attack at the carbonyl carbon. ucalgary.cachemistrysteps.comdalalinstitute.com While the ethoxy group in this compound is an ether, not an ester, the principles of acid-catalyzed cleavage of the C-O bond are analogous.

Transetherification and Alkoxy Exchange Reactions

Transetherification, or the exchange of the ethoxy group for another alkoxy group, can be achieved by reacting this compound with another alcohol in the presence of a suitable catalyst. Iron(III)-catalyzed transetherification of symmetrical ethers using primary alcohols has been demonstrated as a viable method. rsc.org This suggests that the ethoxy group could potentially be exchanged with other alkoxy groups under similar catalytic conditions. Additionally, Lewis acid-promoted fluorine-alkoxy group exchange reactions have been reported for isoxazoline (B3343090) systems, indicating the possibility of alkoxy exchange on heterocyclic rings. researchgate.net

Reactivity of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is an aromatic heterocycle containing both sulfur and nitrogen atoms. This structure results in a complex reactivity profile. Generally, the thiazole ring is considered electron-deficient, which makes it less reactive towards electrophiles than benzene (B151609) but susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups or a good leaving group. The reactivity is highly dependent on the nature and position of substituents on the ring. In this compound, the electron-donating ethoxy group at the C2 position increases the electron density of the ring, influencing its reaction pathways.

Electrophilic Aromatic Substitution (EAS) on the Thiazole Core

However, the outcome of EAS reactions is highly influenced by the substituents present on the thiazole core. Electron-donating groups can activate the ring sufficiently for substitution to occur. The 2-ethoxy group in this compound is an activating, electron-donating group. Theoretical and experimental studies show that electrophilic substitution on the thiazole ring preferentially occurs at the C5 position, as it is the most electron-rich carbon. researchgate.netresearchgate.net If the C5 position is already substituted, as in the title compound, electrophilic attack may be directed to the C4 position. researchgate.net For instance, 2-methyl-5-ethoxythiazole readily undergoes bromination and nitration at the 4-position, demonstrating the activating and directing effect of the 5-ethoxy group. researchgate.net

Common EAS reactions and their applicability are summarized below:

Halogenation: Direct halogenation (e.g., bromination, chlorination) is feasible on activated thiazoles. For example, 2-ethoxythiazole can be brominated at the 5-position using N-Bromosuccinimide (NBS). smolecule.com

Nitration: Nitration requires strong activating groups on the thiazole ring. It is typically carried out using a mixture of nitric acid and sulfuric acid. thieme-connect.delibretexts.org For sensitive thiazole derivatives, milder reagents like potassium nitrate (B79036) may be used. thieme-connect.de

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally difficult to perform on thiazoles due to the deactivating nature of the ring and the complexation of the Lewis acid catalyst (e.g., AlCl₃) with the ring nitrogen. libretexts.orglibretexts.org These reactions often fail with deactivated or heterocyclic systems. libretexts.orgmt.com However, some intramolecular Friedel-Crafts reactions and reactions with highly activated thiazoles have been reported. electronicsandbooks.com

Table 1: Electrophilic Aromatic Substitution on Thiazole Derivatives

| Reaction | Reagent(s) | Typical Position of Attack | Notes |

| Halogenation | Br₂, Cl₂, NBS, NCS | C5 (if vacant), otherwise C4 | The presence of an activating group at C2 or C5 facilitates the reaction. |

| Nitration | HNO₃/H₂SO₄ | C5 (if vacant) | Requires activating groups on the ring; harsh conditions can lead to ring degradation. |

| Friedel-Crafts | R-X/AlCl₃ (Alkylation), RCO-Cl/AlCl₃ (Acylation) | Generally not successful | Lewis acid catalyst complexes with the ring nitrogen, deactivating the ring. |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Thiazoles

While the thiazole ring itself is not highly susceptible to nucleophilic attack, the introduction of a halogen atom at key positions dramatically enhances its electrophilicity, paving the way for Nucleophilic Aromatic Substitution (SNAr) reactions. Halogenation at the C5 position of a 2-ethoxythiazole creates an excellent substrate for SNAr. smolecule.com

The mechanism for SNAr is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group (halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. The presence of electron-withdrawing features on the ring stabilizes the anionic intermediate, facilitating the reaction.

5-Bromo-2-ethoxythiazole is a versatile intermediate where the bromine atom can be displaced by a wide variety of nucleophiles. smolecule.com This reactivity allows for the synthesis of diverse derivatives with new functional groups at the C5 position.

Table 2: Examples of SNAr on 5-Bromo-2-ethoxythiazole

| Nucleophile (Nu⁻) | Reagent Source | Product Structure | Product Class |

| Amine | R₂NH | 5-Amino-2-ethoxythiazole derivative | |

| Alkoxide | RO⁻Na⁺ | 5-Alkoxy-2-ethoxythiazole derivative | |

| Thiolate | RS⁻Na⁺ | 5-Thioether-2-ethoxythiazole derivative | |

| Cyanide | NaCN | 2-Ethoxythiazole-5-carbonitrile |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at Thiazole Positions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation in modern organic synthesis. organic-chemistry.org For heterocyclic compounds like thiazoles, these reactions typically involve a halogenated derivative (e.g., 5-bromo- or 5-iodo-2-ethoxythiazole) as the electrophilic partner. These reactions offer a versatile pathway to introduce aryl, vinyl, or alkynyl groups onto the thiazole core under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halo-thiazole with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. It is widely used to form bi-aryl structures. The reaction is tolerant of a wide range of functional groups and has been successfully applied to various nitrogen-containing heterocycles. rsc.orgnih.govuzh.ch The synthesis of various (hetero)aryl-1,2,3-triazines from their bromo-derivatives showcases the utility of this method for electron-deficient heterocycles. uzh.ch

Sonogashira Coupling: This reaction couples a halo-thiazole with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. It is a highly efficient method for synthesizing aryl-alkynes.

Heck Reaction: The Heck reaction couples a halo-thiazole with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgresearchgate.net The reaction typically exhibits high stereoselectivity. While aryl iodides are most reactive, aryl bromides are also effective substrates, though sometimes requiring more robust catalyst systems or specific conditions to avoid side reactions like dehalogenation. rug.nlbeilstein-journals.orgsioc-journal.cn

Table 3: Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Thiazoles

| Reaction Name | Coupling Partner | Typical Catalyst/Base | Bond Formed (at Thiazole) |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃, Cs₂CO₃ | C-Aryl or C-Vinyl |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Et₃N | C-Alkynyl |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂ / PPh₃ / Et₃N | C-Vinyl |

Cycloaddition Reactions involving the Thiazole Heterocycle

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. While the aromatic nature of the thiazole ring makes it less prone to participate in cycloadditions compared to non-aromatic dienes or alkenes, it can undergo such transformations under specific conditions, often acting as the dienophile or as part of a 1,3-dipolar cycloaddition.

[4+2] Cycloaddition (Diels-Alder Reaction): In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com Due to its aromaticity and electron-deficient character, the thiazole ring itself is a poor diene. However, it can function as a dienophile, reacting with electron-rich dienes. In some cases, particularly with highly reactive dienophiles, 5-alkoxythiazoles can undergo abnormal Diels-Alder reactions that involve ring opening and rearrangement to form new heterocyclic systems. oup.com

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This class of reactions is a powerful method for constructing five-membered heterocyclic rings. acs.org The thiazole ring or its derivatives can act as the dipolarophile, reacting with 1,3-dipoles such as nitrones or azomethine ylides. researchgate.netresearchgate.net These reactions can be highly regio- and stereoselective, providing access to complex polycyclic structures containing the thiazole moiety. acs.orgrsc.org For example, 1,3-dipolar cycloadditions have been used to synthesize novel spirooxindole-pyrrolidine-benzothiazole hybrids. acs.org The reactivity and selectivity in these cycloadditions can be strongly influenced by substituents and oxidation state of the sulfur atom in the thiazole ring. researchgate.netresearchgate.net

Design Principles for Novel Thiazole-Containing Molecular Architectures

The creation of new molecules from the this compound framework is underpinned by several key design principles aimed at the systematic tailoring of their physicochemical properties. researchgate.net These principles primarily focus on the deliberate manipulation of electronic, steric, and conformational factors to realize specific outcomes in material properties or catalytic performance. kuey.netqeios.com

A fundamental aspect of the design process is the modulation of electron density within the thiazole ring. researchgate.net The 2-ethoxy group, being an electron-donating substituent, influences the reactivity of the entire heterocyclic system. By substituting the ethoxy group with other moieties, such as stronger electron-donating or electron-withdrawing groups, the electronic nature of the scaffold can be precisely adjusted. This fine-tuning can, in turn, affect properties like light absorption, fluorescence, and redox potential, which are pivotal for applications in organic electronics and sensor technologies.

Synthesis of Functionalized Derivatives via Modifications at:

The synthetic utility of this compound permits modifications at three main locations: the 5-substituent, the 2-ethoxy group, and the thiazole ring itself.

The hydroxymethyl group at the 5-position is readily convertible to various other functional groups, paving the way for extensive derivatization. Standard organic synthesis techniques can be applied to achieve these transformations. For example, oxidation of the alcohol to the corresponding aldehyde or carboxylic acid enables subsequent reactions such as olefinations, imine formations, and amide couplings, thereby facilitating the incorporation of diverse structural elements.

Carbon-carbon bond formation is an especially effective method for extending the molecular framework. The conversion of the hydroxymethyl group into a more reactive species, like a halide or a tosylate, allows for cross-coupling reactions. For instance, Suzuki, Stille, or Sonogashira couplings can be employed to append aryl, heteroaryl, or alkynyl groups, leading to the creation of conjugated systems with compelling photophysical properties. Chain extension can also be accomplished through methods like Williamson ether synthesis or by reacting the corresponding aldehyde with organometallic reagents.

The 2-ethoxy group on the thiazole ring presents another key site for synthetic manipulation. While direct substitution of the ethoxy group can be difficult, it is often feasible to first convert the 2-alkoxythiazole into a more reactive intermediate, such as a 2-halothiazole or a 2-thiazolone. semanticscholar.org For instance, a 2-chlorothiazole can be synthesized from the corresponding 2-aminothiazole, which can be prepared from thiourea and an α-haloketone. Once obtained, the 2-halothiazole can readily undergo nucleophilic aromatic substitution with various alkoxides or amines to introduce new alkoxy or amino functionalities at the 2-position.

This modification significantly alters the electronic properties of the thiazole ring. The introduction of different alkoxy groups allows for the fine-tuning of the electron-donating strength, while the incorporation of amino groups can introduce hydrogen-bonding capabilities and further modulate the electronic landscape.

Direct functionalization of the thiazole ring of this compound, though less common, provides another avenue for generating structural diversity. Electrophilic aromatic substitution reactions, such as halogenation or nitration, can potentially introduce substituents at the 4-position of the thiazole ring, with the regioselectivity being influenced by the existing substituents.

Ring fusion reactions offer a more sophisticated strategy for modifying the thiazole core. mdpi.com By designing precursors with appropriate functional groups on the 5-substituent, it is possible to construct fused heterocyclic systems. For example, a derivative bearing a strategically positioned amino group and a carboxylic acid equivalent could undergo intramolecular cyclization to form a thiazolo[5,4-d]thiazole (B1587360) or a thiazolo[4,5-d]pyrimidin-7(6H)-one structure. mdpi.comrsc.org Such fused systems often display unique electronic and photophysical properties when compared to their monocyclic precursors. rsc.org

Development of Libraries of this compound Derivatives for High-Throughput Screening in Non-Biological Contexts

The modularity of the derivatization strategies for this compound makes it an excellent scaffold for combinatorial chemistry and the creation of compound libraries for high-throughput screening (HTS). acs.orgnih.gov By systematically altering the substituents at the 2- and 5-positions, large and diverse libraries of compounds can be assembled. mdpi.comacs.org

These libraries are instrumental in the rapid and efficient discovery of new materials with desired properties. For instance, in the quest for novel organic light-emitting diode (OLED) materials, a library of derivatives featuring different aromatic groups at the 5-position and various alkoxy or amino groups at the 2-position could be screened for their electroluminescent characteristics. kuey.net Similarly, in catalysis, a library of thiazole-based ligands could be evaluated for their efficacy in promoting a specific chemical transformation. The application of automated synthesis and screening technologies further expedites this discovery process.

Structure-Property Relationship (SPR) Studies of Novel Analogues (e.g., for material science, catalysis)

The systematic investigation of the relationship between the molecular structure of this compound derivatives and their macroscopic properties is essential for the rational design of new functional materials and catalysts. researchgate.nettandfonline.com By analyzing data from high-throughput screening and conducting more detailed characterizations of promising candidates, key structure-property relationships (SPRs) can be established. kuey.net

In material science, for example, SPR studies might concentrate on how the length and nature of the 5-substituent impact the thermal stability, solubility, and film-forming capabilities of the compounds. rsc.org The influence of the 2-substituent on the absorption and emission wavelengths, as well as the fluorescence quantum yield, would be another critical area of study for optoelectronic applications. rsc.org

In the field of catalysis, SPR studies would seek to elucidate how the electronic and steric characteristics of the thiazole-based ligand affect the activity and selectivity of a metal catalyst. By methodically varying the substituents around the coordinating nitrogen and sulfur atoms of the thiazole ring, it is possible to optimize the ligand for a particular catalytic cycle.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 2 Ethoxy 1,3 Thiazol 5 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of (2-Ethoxy-1,3-thiazol-5-yl)methanol. Through ¹H, ¹³C, and various 2D NMR experiments, a complete picture of the atomic framework can be assembled.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals include a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons of the ethoxy group, due to their mutual coupling. libretexts.org The methylene (CH₂OH) protons of the methanol (B129727) group would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton, which itself would be a broad singlet. A key signal would be the singlet corresponding to the single proton at the C4 position of the thiazole (B1198619) ring. rsc.org

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show six unique carbon signals. The methyl and methylene carbons of the ethoxy group would appear in the upfield region. The carbon of the hydroxymethyl group would be found further downfield. The three carbons of the thiazole ring would have distinct chemical shifts, with the C2 carbon bearing the ethoxy group being the most downfield, followed by the C5 and C4 carbons. mdpi.com

2D NMR Techniques: To unambiguously assign these signals and confirm the connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show a clear correlation between the methyl and methylene protons of the ethoxy group, confirming the ethyl fragment. beilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would link the ¹H signals for the ethoxy group, the C4-H, and the methanol CH₂ to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations. Key HMBC correlations would include the methylene protons of the ethoxy group to the C2 carbon of the thiazole ring, and the methylene protons of the methanol group to the C5 carbon, definitively establishing the positions of the substituents on the thiazole ring. beilstein-journals.org

Predicted NMR Data for this compound ¹H NMR Predicted Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (ethoxy) | 1.3 - 1.5 | Triplet (t) |

| OCH₂ (ethoxy) | 4.3 - 4.6 | Quartet (q) |

| CH₂ (methanol) | 4.6 - 4.8 | Singlet (s) or Doublet (d) |

| OH (methanol) | Variable (broad) | Singlet (br s) |

| C4-H (thiazole) | 7.5 - 7.8 | Singlet (s) |

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃ (ethoxy) | ~14 |

| OC H₂ (ethoxy) | ~68 |

| C H₂OH (methanol) | ~56 |

| C4 (thiazole) | ~120 |

| C5 (thiazole) | ~145 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is critical for determining the molecular weight and confirming the elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the molecular formula of the compound. For this compound, the molecular formula is C₆H₉NO₂S. amadischem.com HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass, thereby providing strong evidence for the compound's identity. The exact mass can be calculated and compared to the experimental value, with a very small mass error (typically <5 ppm) confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor or parent ion, typically the molecular ion [M+H]⁺) which is then fragmented to produce a series of product or daughter ions. The resulting fragmentation pattern is like a fingerprint for the molecule, revealing details about its structure.

For this compound, the fragmentation in an MS (B15284909)/MS experiment would likely proceed through several key pathways. researchgate.netresearchgate.net Common fragmentation points would be the bonds of the substituents on the thiazole ring.

Loss of the ethoxy group: Cleavage of the C2-O bond could lead to the loss of an ethoxy radical or ethanol (B145695).

Loss of the hydroxymethyl group: Fragmentation could involve the loss of a hydroxymethyl radical (•CH₂OH) or formaldehyde (B43269) (CH₂O).

Thiazole ring cleavage: The thiazole ring itself can fragment, often initiated by the elimination of hydrogen cyanide, which is a known fragmentation pathway for thiazoles. thieme-connect.de

Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺)

| m/z (Predicted) | Identity of Fragment |

|---|---|

| 174.0427 | [M+H]⁺ |

| 156.0321 | [M+H - H₂O]⁺ |

| 144.0478 | [M+H - CH₂O]⁺ |

| 128.0270 | [M+H - C₂H₅OH]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. acs.org For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features. rsc.orgnih.gov

A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. Aliphatic C-H stretching vibrations from the ethoxy and methanol groups would appear just below 3000 cm⁻¹. The spectrum would also show a characteristic C=N stretching vibration for the thiazole ring, typically around 1620-1580 cm⁻¹. The C-O stretching vibrations for the ether and alcohol functionalities would be observed in the fingerprint region, usually between 1260 cm⁻¹ and 1000 cm⁻¹.

Expected Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

|---|---|---|

| O-H (alcohol) | 3400 - 3200 (broad) | Stretching |

| C-H (aliphatic) | 2980 - 2850 | Stretching |

| C=N (thiazole ring) | 1620 - 1580 | Stretching |

| C-O (ether & alcohol) | 1260 - 1000 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The thiazole ring is a chromophore that absorbs UV radiation. The spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the conjugated system of the thiazole ring. nih.govsci-hub.se

The ethoxy and hydroxymethyl groups attached to the ring act as auxochromes. These groups can influence the position (λmax) and intensity (molar absorptivity, ε) of the absorption maxima through their electronic effects. The lone pairs on the oxygen atoms of the ethoxy and hydroxyl groups can participate in n → π* transitions. The specific λmax values are also sensitive to the polarity of the solvent used for the measurement. ijpsr.com For thiazole derivatives, absorptions are typically observed in the UV region, often between 250-350 nm. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Based on studies of similar thiazole derivatives, the thiazole ring is expected to be essentially planar. mdpi.comresearchgate.net The analysis would reveal the specific rotational conformation of the ethoxy and hydroxymethyl substituents relative to the ring. A crucial aspect of the crystal structure analysis would be the identification of intermolecular interactions. The hydroxyl group of the methanol substituent is a strong hydrogen bond donor and acceptor, and it would be expected to form a network of hydrogen bonds with neighboring molecules, likely involving the nitrogen atom of the thiazole ring or the oxygen atoms of other molecules. pitt.edu These interactions are fundamental to understanding the crystal packing and the solid-state properties of the compound.

Chromatographic Techniques for Purification and Purity Assessment (HPLC, GC)

The purification and subsequent assessment of purity are critical steps in the synthesis and characterization of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for these purposes, offering high resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for both the purification and purity analysis of thiazole derivatives, including this compound. The choice of stationary phase, mobile phase, and detector is paramount in achieving optimal separation and detection.

For Purification (Preparative HPLC):

Preparative HPLC is instrumental in isolating this compound from reaction mixtures and removing impurities. The selection of chromatographic conditions is guided by the physicochemical properties of the target compound and its contaminants.

Stationary Phases: Reversed-phase columns, such as those with octadecylsilane (B103800) (ODS or C18) bonded to a silica (B1680970) support, are frequently utilized. For certain applications, aminopropyl-functionalized silica (NH silica gel) can also be effective jst.go.jp.

Mobile Phases: A common approach involves using a gradient elution with a mixture of an aqueous solvent and an organic modifier. For instance, a gradient of water in acetonitrile (B52724) (CH3CN) with a small amount of an additive like trifluoroacetic acid (TFA) can effectively separate the target compound jst.go.jp. The TFA serves to improve peak shape and resolution by suppressing the ionization of acidic and basic functional groups. Alternatively, a mobile phase consisting of varying proportions of methanol (MeOH) in ethyl acetate (B1210297) (EtOAc) can be employed with NH silica gel columns jst.go.jp.

A representative preparative HPLC method for a complex thiazole derivative, which can be adapted for this compound, is detailed below:

| Parameter | Condition | Reference |

| Column | L-Column 2 ODS | jst.go.jp |

| Mobile Phase | Gradient of Water in Acetonitrile containing 0.1% Trifluoroacetic Acid | jst.go.jp |

| Post-Purification | The collected fraction is neutralized with saturated sodium bicarbonate | jst.go.jp |

For Purity Assessment (Analytical HPLC):

Analytical HPLC is employed to determine the purity of a sample of this compound. This is typically achieved by analyzing the sample under optimized chromatographic conditions and quantifying the area of the main peak relative to the total area of all peaks.

Stationary Phases: Similar to preparative HPLC, C18 columns are a popular choice for analytical purposes. For instance, a Zorbax Bonus-RP column (250 x 4.6 mm, 5 µm) has been used for the analysis of related thiazole-containing compounds thegoodscentscompany.com.

Mobile Phases: A gradient elution is often preferred to separate a wide range of potential impurities. A mixture of water and methanol is a common mobile phase system beilstein-journals.org.

Detection: A UV detector is frequently used, with the wavelength set to an absorption maximum of the thiazole ring system, for example, 235 nm thegoodscentscompany.com.

An illustrative analytical HPLC method for a thiazole derivative is outlined in the following table:

| Parameter | Condition | Reference |

| Column | Zorbax Bonus-RP, 250 x 4.6 mm, 5 µm | thegoodscentscompany.com |

| Mobile Phase | Gradient elution with Methanol & Water | thegoodscentscompany.com |

| Wavelength | 235 nm | thegoodscentscompany.com |

| Column Temperature | 30 °C | thegoodscentscompany.com |

| Injection Volume | 20 µL | thegoodscentscompany.com |

In cases where stereoisomers of this compound derivatives may exist, chiral HPLC can be employed. For the separation of racemic mixtures of thiazole derivatives, a chiral stationary phase such as a CHIRALCEL OJ column with a mobile phase of hexane, isopropanol (B130326) (IPA), and ethanol (EtOH) has been successfully applied tdcommons.org.

Gas Chromatography (GC)

Gas chromatography is another valuable technique for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.

For Purity Assessment:

GC, often coupled with a mass spectrometer (GC-MS), can provide detailed information about the purity of a sample and help identify any volatile impurities.

Column: A capillary column with a non-polar or moderately polar stationary phase is typically used. For example, a DB-35ms column has been used for the analysis of thiazole derivatives nih.gov.

Carrier Gas: An inert gas such as helium is used as the carrier gas.

Temperature Program: The column temperature is typically programmed to increase over time to elute compounds with a range of boiling points. A representative program might start at 100°C and ramp up to 250°C nih.gov.

Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. MS detection is particularly useful as it provides structural information about the separated components.

A general GC-MS method that could be adapted for this compound is described below:

| Parameter | Condition | Reference |

| Instrument | CE GC 8000 top MSMD 8000 Fyson instrument | nih.gov |

| Column | Db 35 ms column (10 m x 0.5 mm, 0.25 mm film thickness) | nih.gov |

| Carrier Gas | Helium at a flow rate of 1 mL/min | nih.gov |

| Injection Mode | Split (1:50) | nih.gov |

| Temperature Program | 100°C to 250°C for 3 minutes | nih.gov |

Commercial suppliers of this compound often provide quality control data that includes HPLC and/or GC analysis to certify the purity of their products amadischem.comclearsynth.com.

Theoretical and Computational Chemistry Studies of 2 Ethoxy 1,3 Thiazol 5 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the molecular structure, electronic properties, and spectroscopic features of (2-Ethoxy-1,3-thiazol-5-yl)methanol.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For thiazole (B1198619) derivatives, this analysis helps in understanding their stable conformations. Conformational analysis is crucial as the spatial arrangement of atoms influences the molecule's physical, chemical, and biological properties.

Computational methods like Density Functional Theory (DFT) are employed to explore the potential energy surface and identify low-energy conformations. The purpose of conformational analysis is to obtain a description of the 3D structure of molecules, which is required to understand interactions between molecules pjbmb.org.pk. A good ligand, for instance, must bind in a relatively low energy conformation pjbmb.org.pk.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule is described by the arrangement of its electrons in molecular orbitals. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are key in predicting a molecule's reactivity and electronic properties mdpi.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. For conjugated molecules, FMO analysis helps in understanding charge transfer between electron donor and acceptor groups through the π-conjugated path researchgate.net. In HOMO-LUMO plots, different colors are often used to represent the positive and negative phases of the orbital researchgate.net.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). Theoretical calculations of chemical shifts for protons on the thiazole ring and the ethoxy group can be compared with experimental values doi.org.

Vibrational Frequencies : Theoretical calculations can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. These calculated frequencies are often scaled to better match experimental results. For instance, the calculated values for C-S stretching bands in a 2-ethoxythiazole (B101290) molecule were found to be in agreement with experimental data doi.org.

| Proton | Calculated Shift (Gas Phase) | Calculated Shift (Chloroform) |

|---|---|---|

| H5 (thiazole) | 6.8 | 7.2 |

| H6 (thiazole) | 7.3 | 7.4 |

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry plays a crucial role in modeling reaction mechanisms by identifying reactants, products, intermediates, and transition states. Transition state analysis helps in understanding the energy barriers of a reaction, thereby providing insights into reaction kinetics. This is particularly useful for studying the synthesis or degradation pathways of this compound.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule over time. By simulating the motion of atoms and molecules, MD can reveal the different conformations that this compound can adopt and the transitions between them. This is important for understanding its flexibility and how it might interact with other molecules.

QSAR/QSPR Approaches for Predicting Properties in Non-Biological Applications

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that relate the chemical structure of a compound to its activity or properties. For this compound, QSAR/QSPR models could be developed to predict its properties relevant to non-biological applications, such as in materials science or industrial chemistry. These models are built using a set of known compounds and their measured properties, and then used to predict the properties of new or untested compounds.

Design and Virtual Screening of Novel this compound Derivatives

The design of novel derivatives of this compound is a critical step in the exploration of its therapeutic potential. This process is often guided by a deep understanding of the target biological macromolecule and the application of sophisticated computational techniques to predict the binding affinity and pharmacokinetic properties of the designed compounds.

The initial phase of the design process typically involves the identification of a biological target, such as an enzyme or a receptor, that is implicated in a particular disease pathway. Once a target is established, the core scaffold of this compound can be systematically modified to enhance its interaction with the target's binding site. This is achieved by introducing a variety of functional groups at different positions on the thiazole ring, the ethoxy group, or the methanol (B129727) moiety. The selection of these functional groups is often guided by principles of medicinal chemistry, aiming to improve properties such as potency, selectivity, and metabolic stability.

Virtual screening is a computational technique that plays a pivotal role in narrowing down a large library of designed or existing compounds to a manageable number of promising candidates for further experimental testing. This process can be broadly categorized into two main approaches: ligand-based and structure-based virtual screening.

Ligand-based virtual screening (LBVS) is employed when the three-dimensional structure of the biological target is unknown. This method relies on the knowledge of existing active compounds to identify new molecules with similar properties. Techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping are central to LBVS. A pharmacophore model, for instance, represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity. This model can then be used as a query to search large chemical databases for molecules that match these spatial and chemical features.

Structure-based virtual screening (SBVS), on the other hand, is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. Molecular docking is the most common SBVS technique, where the designed derivatives of this compound are computationally placed into the binding site of the target protein. A scoring function is then used to estimate the binding affinity of each compound, allowing for the ranking of the entire library. The top-ranked compounds are then selected for synthesis and biological evaluation.

The following data tables illustrate the type of information that would be generated during a hypothetical virtual screening campaign for novel this compound derivatives targeting a generic protein kinase.

Table 1: Designed this compound Derivatives and their Physicochemical Properties

| Derivative ID | Modification on Core Scaffold | Molecular Weight ( g/mol ) | LogP |

| ETM-D01 | 4-Fluorophenyl at C4 | 269.29 | 2.8 |

| ETM-D02 | 3-Chlorobenzyl at N3 | 301.78 | 3.5 |

| ETM-D03 | Cyclopropylmethyl at O-ethyl | 227.31 | 1.9 |

| ETM-D04 | 2-Pyridyl at C4 | 252.30 | 2.1 |

| ETM-D05 | Morpholinoethyl at O-ethyl | 286.38 | 1.5 |

Table 2: Virtual Screening Results of Designed Derivatives against a Target Protein Kinase

| Derivative ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

| ETM-D01 | -9.2 | 50 | Lys72, Glu91, Leu144 |

| ETM-D02 | -8.5 | 120 | Val23, Ala45, Phe145 |

| ETM-D03 | -7.8 | 350 | Asp165, Met109 |

| ETM-D04 | -9.5 | 35 | Lys72, Glu91, Asp165 |

| ETM-D05 | -8.1 | 200 | Glu91, Ser147 |

The findings from such virtual screening studies, although predictive in nature, provide valuable insights for prioritizing the synthesis and experimental testing of the most promising derivatives. This iterative cycle of design, virtual screening, synthesis, and biological evaluation is a cornerstone of modern drug discovery efforts.

Advanced Research Applications of 2 Ethoxy 1,3 Thiazol 5 Yl Methanol and Its Scaffolds Excluding Clinical Human Trials

Role as a Synthetic Building Block in Complex Molecule Construction

The primary utility of (2-Ethoxy-1,3-thiazol-5-yl)methanol in research lies in its role as a versatile synthetic building block. The hydroxymethyl group at the C5 position and the ethoxy group at the C2 position of the thiazole (B1198619) ring offer distinct sites for chemical modification. The hydroxyl moiety can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, enabling chain extension and the introduction of diverse functional groups.

Applications in Materials Science Research

The thiazole moiety is increasingly recognized for its favorable electronic and photophysical properties, making it a desirable component in the design of advanced functional materials.

Development of Organic Optoelectronic Materials (e.g., OLEDs, Sensors)

Thiazole-based organic semiconductors have been extensively studied for their application in organic electronics. researchgate.net The electron-withdrawing nature of the imine (C=N) group within the thiazole ring makes it an excellent electron-accepting unit. researchgate.net This property is crucial for designing materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net Thiazole derivatives have been incorporated into π-conjugated systems, including thiazolo[5,4-d]thiazoles (TzTz), which are noted for their high environmental stability and desirable photophysical properties. researchgate.net These materials are being explored as components in solar cell devices and OLEDs. researchgate.net The functional groups on this compound allow it to be integrated into larger conjugated polymers or small molecules, where the thiazole core can modulate the electronic energy levels (HOMO/LUMO) and enhance charge transport properties. d-nb.inforsc.org For instance, thiazole-containing polymers have shown potential in creating high-performance n-type semiconductors, which are essential for efficient organic electronic devices. acs.org

Polymer Chemistry and Functional Polymer Design

In polymer chemistry, thiazole derivatives serve as important monomers for the synthesis of functional polymers. The controlled polymerization of thiazole-containing units can lead to materials with specific electronic, optical, and thermal properties. acs.org For example, thiazolo[5,4-d]thiazole-based amides have been shown to self-assemble into highly crystalline one-dimensional nanofibers or two-dimensional sheets, depending on the length of appended alkyl chains. rsc.orgresearchgate.net This demonstrates the ability to control the supramolecular organization and morphology of the resulting polymer, which is critical for material performance. rsc.orgresearchgate.net The development of ladder-type thiazole-fused S,N-heteroacenes has led to polymers with good thermal stability and charge transport behavior suitable for organic thin-film transistors. nih.gov The functional handles of this compound provide a route to incorporate this scaffold into such polymer backbones, potentially imparting desirable characteristics to the final material.

Research in Agrochemical Development (e.g., as synthetic intermediates for herbicides, fungicides, insecticides)

The thiazole ring is a prominent scaffold in modern agrochemicals due to its broad spectrum of biological activities. nih.gov Thiazole derivatives have been instrumental in the development of fungicides, insecticides, and herbicides. nih.gov For example, Thiazole-based compounds are key components in fungicides like Thiabendazole and Ethaboxam. semanticscholar.org

This compound serves as a valuable intermediate in the synthesis of more complex agrochemical candidates. The functional groups allow for its derivatization to create libraries of novel compounds for biological screening. Researchers have synthesized strobilurin-based fungicides incorporating thiazole and 1,2,3-thiadiazole (B1210528) moieties, which have demonstrated potent and broad-spectrum fungicidal activity. nih.govresearchgate.net Specifically, these compounds have shown high efficacy against pathogens such as Gibberella zeae and Sclerotinia sclerotiorum. nih.govresearchgate.net The synthetic versatility of this compound makes it a useful starting point for creating derivatives that could lead to the discovery of new and effective crop protection agents.

| Agrochemical Class | Role of Thiazole Scaffold | Example Compound/Target |

| Fungicides | Core structural component, induction of systemic resistance | Isotianil, Oxathiapiprolin, Strobilurins nih.govnih.gov |

| Insecticides | Bioactive pharmacophore | Thiamethoxam (a neonicotinoid) |

| Herbicides | Component of herbicidally active molecules | Flufenacet |

| Bactericides | Active against plant pathogenic bacteria | Amicarthiazol semanticscholar.org |

Utility in Catalysis Research (e.g., as ligands in organometallic catalysis)

In the field of catalysis, heterocyclic compounds containing nitrogen and sulfur atoms are widely used as ligands for transition metals. The nitrogen atom in the thiazole ring of this compound can act as a Lewis base, coordinating to a metal center. This coordination can modulate the metal's electronic properties and steric environment, thereby influencing its catalytic activity and selectivity.

Thiazole-based ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds. cdnsciencepub.comcdnsciencepub.com Metal complexes incorporating thiazole-containing ligands have been shown to be effective and reusable heterogeneous catalysts for various organic transformations, including the ring-opening of epoxides and Knoevenagel condensation reactions. researchgate.net The ability to easily modify the substituents on the thiazole ring, such as the ethoxy and methanol (B129727) groups on the title compound, allows for the fine-tuning of the ligand's properties to optimize catalyst performance for specific reactions.

Precursor for the Synthesis of Advanced Heterocyclic Systems and Fused Rings

This compound is an effective precursor for the synthesis of more complex heterocyclic systems, including fused-ring structures. The functional groups on the molecule provide handles for intramolecular and intermolecular cyclization reactions, leading to the formation of novel polycyclic scaffolds.

Investigations into Molecular Probe Development for Chemical Biology Research (non-clinical)

The thiazole scaffold is a privileged structure in medicinal chemistry and has garnered significant attention in the development of molecular probes for chemical biology research. chim.itresearchgate.netijrpr.comeurekaselect.com The unique electronic properties of the thiazole ring, often imparting fluorescent capabilities, make it an attractive core for the design of sensors to visualize and detect biological molecules and processes. chim.itscientificarchives.com While direct research on "this compound" as a molecular probe is not extensively documented in publicly available literature, its structural features suggest a strong potential for its use as a foundational scaffold in the synthesis of novel probes.

The development of fluorescent probes from heterocyclic compounds like thiazole is a burgeoning field, with applications in cellular imaging and sensing of ions and biomolecules. nih.gov The core structure of "this compound" possesses key functionalities—the ethoxy group at the 2-position and a methanol group at the 5-position—that are amenable to chemical modification for the development of targeted molecular probes.

Potential Synthetic Strategies for Probe Development:

The primary alcohol of this compound serves as a versatile handle for the introduction of various functionalities through well-established chemical reactions. This hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, which can then be used to conjugate the thiazole core to other molecules, such as recognition moieties or other fluorophores.

Furthermore, the methanol group can be converted to a leaving group, such as a tosylate or a halide, allowing for nucleophilic substitution reactions. This would enable the attachment of a wide range of functional groups, including azides for click chemistry, amines for amide bond formation, or thiols for maleimide (B117702) chemistry, thereby facilitating the linkage of the thiazole scaffold to biomolecules or sensor domains.

The 2-ethoxy group on the thiazole ring can also influence the photophysical properties of the resulting probe. Alkoxy groups are known to act as electron-donating groups, which can modulate the absorption and emission spectra of a fluorophore. This provides a means to fine-tune the optical properties of probes derived from this scaffold.

Hypothetical Molecular Probe Design and Applications: